

A Technical Guide to the Spectroscopic Analysis of 5-Aminoindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoindole

Cat. No.: B014826

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This guide provides an in-depth overview of the spectroscopic data for **5-Aminoindole**, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data

The structural elucidation of **5-Aminoindole** ($C_8H_8N_2$) is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **5-Aminoindole**.

Table 1: 1H NMR Spectroscopic Data for **5-Aminoindole**

Chemical Shift (ppm)	Multiplicity	Assignment
Data not fully available in a quantitative table format in search results.		

Table 2: ^{13}C NMR Spectroscopic Data for **5-Aminoindole**

Chemical Shift (ppm)	Assignment
Specific peak assignments are not fully detailed in search results.	

Note: NMR spectra are solvent-dependent. The ^{13}C NMR data referenced was obtained at 400 MHz in DMSO-d₆[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **5-Aminoindole**. The spectrum is characterized by absorptions corresponding to N-H, C-H, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands for **5-Aminoindole**

Wavenumber (cm ⁻¹)	Description of Vibration
3400 - 3200	N-H stretching (amine and indole)
3100 - 3000	Aromatic C-H stretching
1625 - 1430	Aromatic C=C ring stretching
1294	C-N stretching

Note: The IR spectrum of **5-Aminoindole** has been recorded using techniques such as KBr disc and nujol mull[1][2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **5-Aminoindole**

m/z	Ion
132	[M] ⁺ (Molecular Ion)
133	[M+H] ⁺
116	Fragment
104	Fragment

Note: The molecular weight of **5-Aminoindole** is 132.16 g/mol [3][4][5]. The mass spectral data is consistent with this molecular weight. Fragmentation patterns can be observed in various mass spectrometry experiments (e.g., GC-MS, LC-ESI-QQ)[3][6][7][8].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **5-Aminoindole**, based on information from various sources.

NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of **5-Aminoindole** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

- Sample Preparation:

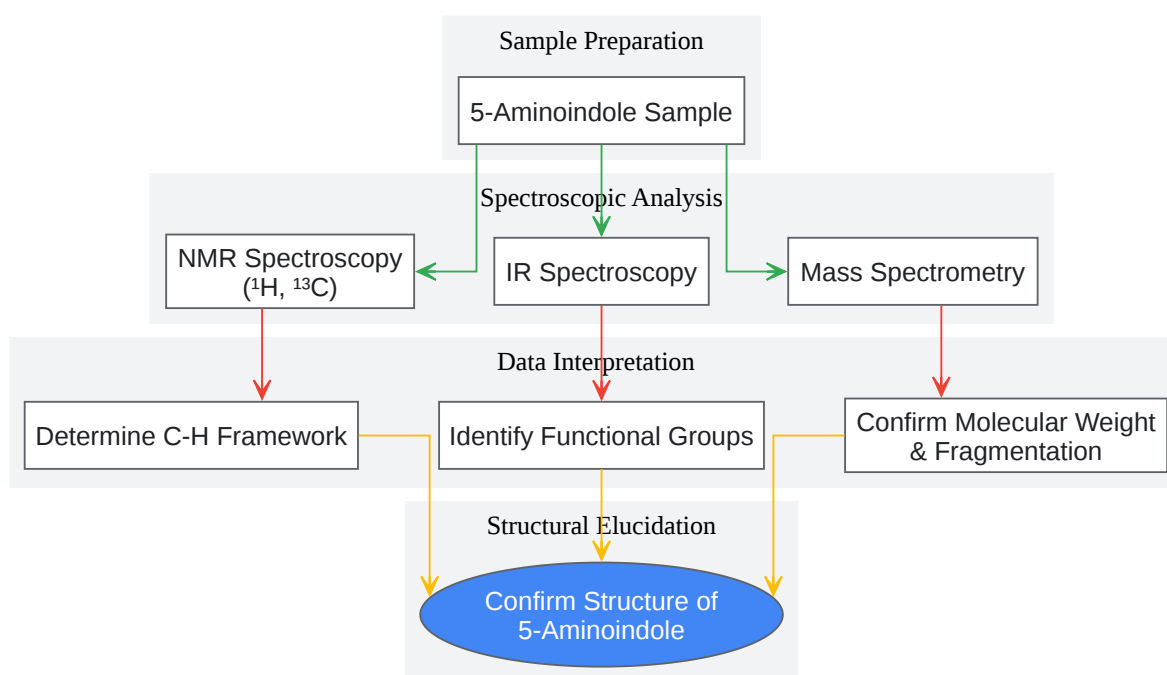
- KBr Pellet: Mix a small amount of **5-Aminoindole** with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
- ATR-IR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V spectrometer[2].
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} [2]. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like **5-Aminoindole**, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile samples or to obtain data on the protonated molecule, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is suitable.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is common in GC-MS, while Electrospray Ionization (ESI) is used in LC-MS.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **5-Aminoindole**.



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Caption: Workflow for the spectroscopic characterization of **5-Aminoindole**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-Aminoindole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014826#spectroscopic-data-for-5-aminoindole-nmr-ir-ms]

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